2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole
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Overview
Description
2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole is a heterocyclic compound that features a furan ring, a phenoxyethyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(2-furyl)hydrazinecarbothioamide with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The phenoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl substituted oxadiazole derivatives.
Scientific Research Applications
2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole ring.
2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-pyrazole: Similar structure but with a pyrazole ring instead of an oxadiazole ring.
Uniqueness
2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the oxadiazole ring contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(furan-2-yl)-5-(2-phenoxyethylsulfanyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-2-5-11(6-3-1)17-9-10-20-14-16-15-13(19-14)12-7-4-8-18-12/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQASWVNDBKBYQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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